molecular formula C7H11NO2 B3278974 Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 68471-56-7

Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B3278974
CAS RN: 68471-56-7
M. Wt: 141.17 g/mol
InChI Key: PWRMCZSQYLIXJC-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate is a derivative of pyrrole used in the preparation of heterocyclic bioactive agents and other pharmaceutical compounds . It is also used as a catalyst in olefin polymerization .


Synthesis Analysis

A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates has been achieved by a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its practical simplicity, high atom economy, short reaction times, and good yields of the products .


Molecular Structure Analysis

The molecular weight of Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate is 169.22 . The dihydropyrrole ring in the molecule is almost planar and is nearly coplanar with the adjacent C2O2 residue .


Chemical Reactions Analysis

Pyrrole synthesis involves various reactions. For instance, a clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .


Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of n20/D 1.468 and a density of 0.980 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemistry

Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate has been studied for its use in the synthesis and chemistry of pyrrole derivatives. A general synthesis of pyrrole-2-carboxylic acid derivatives is achieved through the reaction of 2H-azirines and enamines, yielding 2,3- and 3,4-dihydropyrroles. This process is instrumental in synthesizing various pyrrole compounds, essential in pharmaceuticals and dyes (Law et al., 1984).

Three-Component Reaction

Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate is also involved in three-component reactions. For instance, it reacts with tetronic acid, leading to the synthesis of compounds like ethyl 1-aryl-4,4-bis(4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-5-oxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates (Kamalova et al., 2018). Such reactions are valuable in developing new pharmaceutical compounds and advanced organic synthesis techniques.

Heterocyclization and Crystal Structure

Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate is used in the heterocyclization process, which is crucial in the synthesis of complex organic molecules. For example, ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates react with various chemicals like malononitrile and 4-hydroxycoumarin, producing complex molecules with potential applications in medicinal chemistry (Dmitriev et al., 2015). The crystal and molecular structure of these compounds is often analyzed to understand their properties better.

Spiro Heterocyclization

In another application, ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate is used in spiro heterocyclization reactions. These reactions are critical in synthesizing spiro compounds, which have significant implications in drug development and organic chemistry (Silaichev et al., 2010).

Mechanism of Action

While the specific mechanism of action for Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate is not explicitly mentioned in the search results, it’s worth noting that dihydro-pyrrole-2-ones, a related class of compounds, exhibit a wide spectrum of pharmacological activities such as anticancer, herbicidal, HIV integrase inhibition, and antibacterial activity .

Safety and Hazards

The compound has been classified with Hazard Statements H315, H319, H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2,3-dihydropyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRMCZSQYLIXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266813
Record name Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate

CAS RN

68471-56-7
Record name Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68471-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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